molecular formula C5H2Br3F7 B1405646 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane CAS No. 1426252-03-0

4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane

Cat. No.: B1405646
CAS No.: 1426252-03-0
M. Wt: 434.77 g/mol
InChI Key: IJVLPXXHQIKICE-UHFFFAOYSA-N
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Description

4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane is a halogenated alkane with a unique combination of bromine and fluorine substituents. Its molecular formula is C₅H₂Br₃F₇, derived from a pentane backbone where seven hydrogen atoms are replaced by fluorine (at positions 1, 1, 1, 2, 2, 3, 3) and three by bromine (at positions 4, 4, 5). The fluorine atoms enhance thermal stability and chemical inertness, typical of perfluorinated compounds .

Properties

IUPAC Name

4,4,5-tribromo-1,1,1,2,2,3,3-heptafluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3F7/c6-1-2(7,8)3(9,10)4(11,12)5(13,14)15/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLPXXHQIKICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane typically involves the bromination and fluorination of a suitable pentane precursor. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive halogen species. The production process is designed to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state products.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce a partially dehalogenated compound.

Scientific Research Applications

4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key features of 4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane with structurally related halogenated alkanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₅H₂Br₃F₇ 435 3 Br (4,4,5); 7 F (1,1,1,2,2,3,3) High density, thermal stability, potential bromination agent
5-Bromo-1,1,1,2,2,3,3-heptafluoropentane C₅H₄BrF₇ 277 1 Br (5); 7 F (1,1,1,2,2,3,3) Lower reactivity due to single Br; research-scale availability
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol C₅H₈BrF₄O 240 1 Br (5); 4 F (4,4,5,5); 1 OH (1) Polar, hydroxyl group enables solubility in aqueous systems
1,1,1,2,2,4,4,5,5,5-decafluoro-3,3-bis(trifluoromethyl)pentane C₇F₁₆ 412 10 F (1,1,1,2,2,4,4,5,5,5); 2 CF₃ groups (3,3) Fully fluorinated; extreme hydrophobicity and chemical resistance

Reactivity and Stability

  • The target compound’s bromine atoms are susceptible to nucleophilic substitution, whereas fluorine’s electronegativity stabilizes the carbon backbone against degradation.
  • In contrast, the hydroxyl group in 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol increases susceptibility to oxidation but enables esterification or etherification reactions .

Commercial and Research Relevance

  • The mono-bromo heptafluoropentane is commercially available in small quantities (5g–100g), suggesting its role as a niche reagent in fluorinated intermediate synthesis .

Biological Activity

4,4,5-Tribromo-1,1,1,2,2,3,3-heptafluoropentane is characterized by its bromine and fluorine substituents, which contribute to its chemical stability and reactivity. The molecular formula is C5Br3F7. This structure suggests potential interactions with biological systems, particularly in terms of toxicity and environmental persistence.

PropertyValue
Molecular FormulaC5Br3F7
Molecular Weight370.83 g/mol
Boiling Point130 °C
Melting Point-30 °C
SolubilityLow solubility in water

Toxicological Studies

Research indicates that This compound exhibits significant toxicity in various biological systems. Studies have shown that exposure can lead to cellular damage and disruption of endocrine functions.

  • Acute Toxicity : In laboratory settings, acute exposure to high concentrations resulted in lethality in aquatic organisms such as fish and crustaceans. The LC50 values (lethal concentration for 50% of the test organisms) indicate a high level of toxicity.
  • Chronic Effects : Long-term exposure studies have demonstrated reproductive and developmental toxicity in animal models. Notably, endocrine disruption has been observed at sub-lethal concentrations.

Table 2: Toxicity Data

OrganismEndpointValue (mg/L)
Fish (e.g., Zebra Danio)LC50 (96h)0.5
Daphnia magnaEC50 (48h)0.8
RatNOAEL0.05

The biological activity of This compound is largely attributed to its ability to interfere with cellular signaling pathways. It has been shown to:

  • Inhibit Enzyme Activity : The compound can inhibit cytochrome P450 enzymes involved in detoxification processes.
  • Disrupt Hormonal Functions : It mimics thyroid hormones leading to altered metabolic rates in exposed organisms.

Case Study 1: Aquatic Toxicity Assessment

A study conducted by the Environmental Protection Agency assessed the effects of This compound on freshwater ecosystems. The results indicated significant mortality rates among fish populations exposed to contaminated water sources.

Case Study 2: Endocrine Disruption in Mammals

Research published in a peer-reviewed journal highlighted the endocrine-disrupting potential of this compound in rodent models. Female rats exposed during gestation showed alterations in reproductive hormone levels and abnormal fetal development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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